molecular formula C23H23NO3 B11275532 N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclohexanecarboxamide

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclohexanecarboxamide

Cat. No.: B11275532
M. Wt: 361.4 g/mol
InChI Key: GHRAVCGFLPMBNV-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, along with additional functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the iodocyclization of 3-iodobenzofuranaldehyde can be used to introduce the benzofuran ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the benzofuran ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuranones, while reduction of the amide group can produce amines.

Scientific Research Applications

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can intercalate into DNA or bind to proteins, affecting their function. The compound may also modulate signaling pathways by interacting with key regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share the benzofuran core but differ in their substituents and biological activities .

Uniqueness

What sets N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclohexanecarboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for both research and potential therapeutic applications.

Properties

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclohexanecarboxamide

InChI

InChI=1S/C23H23NO3/c1-15-19-14-18(24-23(26)17-10-6-3-7-11-17)12-13-20(19)27-22(15)21(25)16-8-4-2-5-9-16/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3,(H,24,26)

InChI Key

GHRAVCGFLPMBNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CCCCC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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